N-(pyridazin-3-ylmethyl)acetamide
Description
N-(Pyridazin-3-ylmethyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with an acetamide group via a methylene linker. Pyridazines (six-membered aromatic rings with two adjacent nitrogen atoms) are pharmacologically significant due to their electronic and steric properties, which enhance hydrogen bonding and dipole interactions with biological targets . The acetamide moiety in this compound may further modulate solubility, bioavailability, and target affinity compared to simpler pyridazine derivatives.
Properties
IUPAC Name |
N-(pyridazin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6(11)8-5-7-3-2-4-9-10-7/h2-4H,5H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJUESWABAFHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridazin-3-ylmethyl)acetamide typically involves the reaction of pyridazine derivatives with acetamide. One common method is the reaction of pyridazin-3-ylmethylamine with acetic anhydride under reflux conditions. The reaction proceeds as follows:
Starting Materials: Pyridazin-3-ylmethylamine and acetic anhydride.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of temperature and reaction time, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridazin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(pyridazin-3-ylmethyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyridazin-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(pyridazin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Pyridine-Based Acetamides
Pyridine analogs with acetamide substituents are structurally related but differ in nitrogen atom positioning and electronic properties. Key examples include:
Structural Implications :
- Substituent positions (e.g., hydroxyl at pyridine C2 vs. pyridazine C3) influence electronic distribution and bioactivity.
Heterocyclic Acetamides with Complex Scaffolds
Several acetamide derivatives incorporate fused or substituted heterocycles, altering their pharmacological profiles:
- N-(4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p): This compound () combines benzodiazepine and pyrimidopyrimidine moieties, likely conferring kinase inhibition or DNA-intercalating properties. Its complexity may reduce metabolic stability compared to simpler pyridazine-based acetamides.
- 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide: The thiazolidinone ring in this molecule () is associated with antidiabetic and anti-inflammatory activities. The ethoxymethylene group may enhance lipophilicity, improving CNS penetration .
Key Differences :
- N-(Pyridazin-3-ylmethyl)acetamide’s simpler structure may offer synthetic accessibility and reduced off-target effects compared to multi-heterocyclic analogs.
- Thiazolidinone and pyrimidopyrimidine derivatives exhibit broader scaffold-driven activities (e.g., antidiabetic effects), whereas pyridazine acetamides may specialize in cardiovascular or anti-inflammatory applications .
Natural Product-Derived Acetamides
Natural isolates and semi-synthetic derivatives highlight structural diversity:
- N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide : Isolated from marine Streptomyces (), this indole-containing acetamide demonstrates moderate cytotoxicity. The indole moiety’s planar structure facilitates intercalation or enzyme inhibition, a property absent in pyridazine derivatives .
- N-(3-Chloro-4-hydroxylphenyl)acetamide and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide: These halogenated analogs () exhibit cytotoxicity and are photodegradation products of paracetamol.
Activity Comparison :
Patent-Based Acetamide Derivatives
Recent patents disclose advanced acetamide structures with tailored substituents:
- N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide: This tetrahydrocarbazole derivative () likely targets serotonin or dopamine receptors due to its carbazole core.
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : The trifluoromethyl group in this compound () increases metabolic stability and lipophilicity, favoring oral bioavailability. Benzothiazole moieties are associated with anticancer and antimicrobial activities .
Advantages of this compound :
- The pyridazine core offers a balance between simplicity and functionality, avoiding the synthetic complexity of carbazole or benzothiazole systems.
- Lack of strong electron-withdrawing groups (e.g., CF₃) may reduce toxicity risks compared to patent derivatives .
Biological Activity
N-(pyridazin-3-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its pyridazinyl moiety attached to an acetamide group. This structural configuration is believed to influence its biological interactions significantly.
The biological activity of this compound primarily involves its ability to bind to specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these proteins, influencing various cellular signaling pathways. This modulation can lead to effects on inflammation, cell proliferation, and neurotransmission .
Binding Affinity and Interaction Studies
Research indicates that this compound can interact with both active sites and allosteric sites on target proteins. This dual binding capability allows it to alter the conformation and function of these proteins effectively, leading to changes in cellular responses.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antitumor Activity : this compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its effectiveness against human lung adenocarcinoma cells, with significant reductions in cell viability observed at specific concentrations .
- Neurological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its modulation of neurotransmitter systems .
Case Studies
-
Antitumor Evaluation :
- Study Design : A series of compounds including this compound were synthesized and tested for their ability to inhibit the SPAC1 tumor cell line.
- Results : The compound exhibited a dose-dependent inhibitory effect, with an IC50 value indicating effective cytotoxicity at low micromolar concentrations .
-
Neurological Studies :
- Objective : To evaluate the effects on RAGE (Receptor for Advanced Glycation End-products), which is implicated in neuroinflammation.
- Findings : The compound demonstrated a high inhibitory activity (83.1% inhibition at 1.9 µM), suggesting potential therapeutic applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | SPAC1 (lung adenocarcinoma) | 5.0 | Inhibition of cell proliferation |
| Neurological | RAGE | 1.9 | Modulation of inflammatory pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
